molecular formula C7H3BrClN3O2 B1292461 3-Bromo-6-chloro-4-nitro-1H-indazole CAS No. 885519-92-6

3-Bromo-6-chloro-4-nitro-1H-indazole

Cat. No.: B1292461
CAS No.: 885519-92-6
M. Wt: 276.47 g/mol
InChI Key: HMTZZHGVKDVBPI-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-nitro-1H-indazole is a heterocyclic compound with the molecular formula C7H3BrClN3O2 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole typically involves the nitration of 3-Bromo-6-chloro-1H-indazole. The process begins with the bromination and chlorination of indazole to obtain 3-Bromo-6-chloro-1H-indazole. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination, chlorination, and nitration steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-4-nitro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Reduction: Formation of 3-Bromo-6-chloro-4-amino-1H-indazole.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

3-Bromo-6-chloro-4-nitro-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The bromine and chlorine atoms can also participate in binding interactions with proteins or nucleic acids, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Bromo-6-chloro-1H-indazole: Similar structure but different substitution pattern, leading to different reactivity and applications.

    6-Bromo-4-nitro-1H-indazole: Similar but with different positions of substituents, affecting its chemical and biological properties.

Uniqueness

3-Bromo-6-chloro-4-nitro-1H-indazole is unique due to the presence of both halogen and nitro substituents, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

3-bromo-6-chloro-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTZZHGVKDVBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646322
Record name 3-Bromo-6-chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-92-6
Record name 3-Bromo-6-chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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